molecular formula C8H9F2NO B009059 3,5-Difluoro-4-methoxybenzylamine CAS No. 105969-16-2

3,5-Difluoro-4-methoxybenzylamine

Cat. No.: B009059
CAS No.: 105969-16-2
M. Wt: 173.16 g/mol
InChI Key: MCQREBXBVNPGJZ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxybenzylamine: is an organic compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3,5-Difluoro-4-methoxybenzylamine typically begins with commercially available starting materials such as 3,5-difluoro-4-methoxybenzaldehyde.

    Reduction Reaction: The benzaldehyde is subjected to a reduction reaction using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding benzyl alcohol.

    Amination Reaction: The benzyl alcohol is then converted to the benzylamine through an amination reaction. This can be achieved using reagents such as ammonia (NH3) or primary amines in the presence of catalysts like palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Difluoro-4-methoxybenzylamine can undergo oxidation reactions to form corresponding benzaldehydes or benzoic acids.

    Reduction: The compound can be reduced to form benzyl alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms or the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or organometallic reagents like Grignard reagents (RMgX).

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3,5-Difluoro-4-methoxybenzylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Research: The compound is used in biochemical research to study enzyme interactions and receptor binding due to its unique structural features.

Medicine:

    Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry:

Comparison with Similar Compounds

  • 3,4-Difluorobenzylamine
  • 2,3-Difluoro-4-methoxybenzylamine
  • 3,5-Difluoro-4-methoxybenzaldehyde

Comparison:

Biological Activity

3,5-Difluoro-4-methoxybenzylamine (DFMBA) is an organic compound with notable biological properties due to its unique molecular structure. This article explores the biological activity of DFMBA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DFMBA has the molecular formula C₈H₉F₂N₁O and a molecular weight of 173.163 g/mol. Its structure features:

  • A benzene ring substituted with two fluorine atoms at the 3 and 5 positions.
  • A methoxy group (-OCH₃) at the 4 position.
  • An amine group (-NH₂) attached to the benzyl carbon.

The presence of fluorine enhances the compound's lipophilicity and biological activity, making it an attractive subject for medicinal chemistry .

Synthesis

DFMBA can be synthesized through various methods, including:

  • Aminomethylation : The introduction of an aminomethyl group to the aromatic ring using formaldehyde and ammonia.
  • Fluorination : Selective fluorination techniques to introduce fluorine atoms at specific positions on the benzene ring.

These synthetic routes are crucial for developing DFMBA in laboratory settings for further biological evaluations .

DFMBA exhibits several mechanisms that contribute to its biological activity:

  • Binding Affinity : Studies suggest that DFMBA can interact with specific biological targets, such as receptors or enzymes, potentially influencing cellular pathways.
  • Antimicrobial Properties : Preliminary studies indicate that DFMBA may possess antimicrobial activity, although detailed investigations are necessary to quantify this effect .

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that derivatives of 4-methoxybenzylamine, which structurally relate to DFMBA, demonstrate significant antimicrobial effects. A study highlighted that compounds similar to DFMBA showed inhibition zones against various pathogens, suggesting potential applications in treating infections .
  • CNS Activity : DFMBA's ability to penetrate the blood-brain barrier opens avenues for exploring its effects on central nervous system disorders. Compounds with similar structures have shown promise in treating conditions like anxiety and depression .
  • Cancer Research : Investigations into microtubule-stabilizing agents have revealed that compounds analogous to DFMBA could disrupt cancer cell proliferation by interfering with microtubule dynamics. This suggests a potential role for DFMBA in cancer therapeutics .

Comparative Analysis

To better understand the unique properties of DFMBA, a comparison with structurally similar compounds is provided:

Compound NameStructure FeaturesUnique Aspects
3-Fluoro-4-methoxybenzylamineOne fluorine atomLess lipophilic than DFMBA
2,6-DifluorobenzylamineTwo fluorine atoms at different positionsDifferent electronic properties affecting reactivity
4-MethoxybenzylamineNo fluorine atomsLacks enhanced lipophilicity
3,5-Dichloro-4-methoxybenzylamineChlorine instead of fluorineDifferent halogen effects on biological activity

This table illustrates how DFMBA's unique substitution pattern may lead to distinct interactions within biological systems compared to other compounds .

Properties

IUPAC Name

(3,5-difluoro-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQREBXBVNPGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562372
Record name 1-(3,5-Difluoro-4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105969-16-2
Record name 1-(3,5-Difluoro-4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction of 3,5-difluoro-4-methoxybenzaldehyde methoxime, (7 g, 35 mmole) and 0.98M borane in tetrahydrofuran (46 ml) substantially as described in 1B above produced 3 g, (50%) of the title compound as a clear oil.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
[Compound]
Name
1B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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